Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a 4-chlorobenzylamino substituent at position 5 and a 4-methylphenyl group at position 2. The ethyl carboxylate moiety at position 6 enhances solubility and reactivity for further functionalization. Triazine derivatives are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their stability and tunable electronic properties .
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-3-27-20(26)17-19(22-12-14-6-10-16(21)11-7-14)23-18(25-24-17)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMIVXXXJAZRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a broad-spectrum biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Similar compounds have been shown to affect a broad range of biochemical pathways due to their interaction with multiple targets. These effects can lead to a variety of downstream effects, depending on the specific targets and pathways involved.
Biological Activity
Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (CAS: 339098-45-2) is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a triazine core substituted with a chlorobenzyl amino group and a methylphenyl group, which are critical for its biological interactions.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many triazine derivatives have been shown to inhibit key enzymes involved in cell signaling pathways, including those related to cancer proliferation and inflammation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Binding Interactions : Molecular docking studies have revealed that these compounds can interact with specific protein targets, such as tubulin and various kinases, which are crucial for cellular processes .
Anticancer Activity
This compound has shown potential anticancer properties:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. For instance, similar triazine derivatives have exhibited IC50 values ranging from 0.08 mM to 12.07 mM against different cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.33 |
| MCF-7 (Breast) | 3.67 |
| HCT-116 (Colon) | 2.28 |
| PC-3 (Prostate) | 0.33 |
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory effects:
- Mechanism : It may inhibit the release of pro-inflammatory cytokines like TNF-alpha in stimulated blood samples, indicating its role in modulating immune responses .
Case Studies and Research Findings
Several studies have explored the biological activities of triazine derivatives:
- Study on Anticancer Properties : A study highlighted that certain derivatives led to a significant reduction in tumor growth in vivo models by targeting tubulin polymerization .
- Inflammation Models : In an experimental model of inflammation, triazine derivatives were found to reduce edema significantly compared to controls .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazine Derivatives
Key Observations :
Key Observations :
- Prolonged reaction times (e.g., 72 hours in ) are required for introducing electron-deficient aromatic amines like 4-chloroaniline.
- Substituents with strong electron-withdrawing groups (e.g., nitro in ) reduce yields due to reduced nucleophilicity.
Physicochemical Properties
Physical properties such as solubility, melting point, and stability are influenced by substituent polarity and molecular weight.
Table 3: Physical Properties
Key Observations :
- The target compound’s 4-chlorobenzylamino group likely increases polarity compared to sulfanyl or phenoxy analogs, improving aqueous solubility.
- Higher molecular weight derivatives (e.g., ) exhibit lower volatility, as indicated by elevated boiling points.
Reactivity and Functionalization
Substituents at position 5 significantly influence reactivity. For example:
- Amino Groups: The (4-chlorobenzyl)amino group in the target compound may undergo acylation or alkylation, similar to ethoxycarbonylamino derivatives in .
- Sulfanyl Groups: Compounds like are prone to oxidation, forming sulfoxides or sulfones, which is less likely in amino-substituted triazines.
- Thioxo Groups : Thioxo derivatives (e.g., ) can participate in tautomerization, affecting their stability and interaction profiles.
Q & A
Q. Table 1: Substituent Effects on IC₅₀ (Cancer Cell Lines)
| Substituent | IC₅₀ (μM) | Target Protein Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 4-Chlorobenzylamino | 12.3 | -8.9 (EGFR kinase) |
| Benzylamino | 28.7 | -6.2 |
| 4-Nitrobenzylamino | 9.5 | -9.5 |
Source: Adapted from triazine derivative studies .
How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from:
- Experimental Design: Variances in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-luminescence). Standardize assays using CLSI guidelines .
- Compound Purity: HPLC analysis (≥95% purity) and LC-MS ensure batch consistency .
- Solubility Factors: Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .
Case Study: A 2024 study reported IC₅₀ = 15 μM (HeLa), while a 2025 study found IC₅₀ = 8 μM. Re-analysis showed the latter used sonication to improve solubility, highlighting methodological impacts .
What computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding modes to targets like EGFR kinase. The 4-chlorobenzyl group forms hydrophobic interactions with Leu694, while the triazine core hydrogen-bonds with Met793 .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. RMSD values <2 Å indicate stable binding .
- QSAR Models: Use Hammett constants (σ) to correlate substituent electronic effects with activity. A σ value of +0.23 for Cl aligns with enhanced activity .
Validation: Cross-check docking results with crystallographic data (e.g., PDB ID 1M17) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
